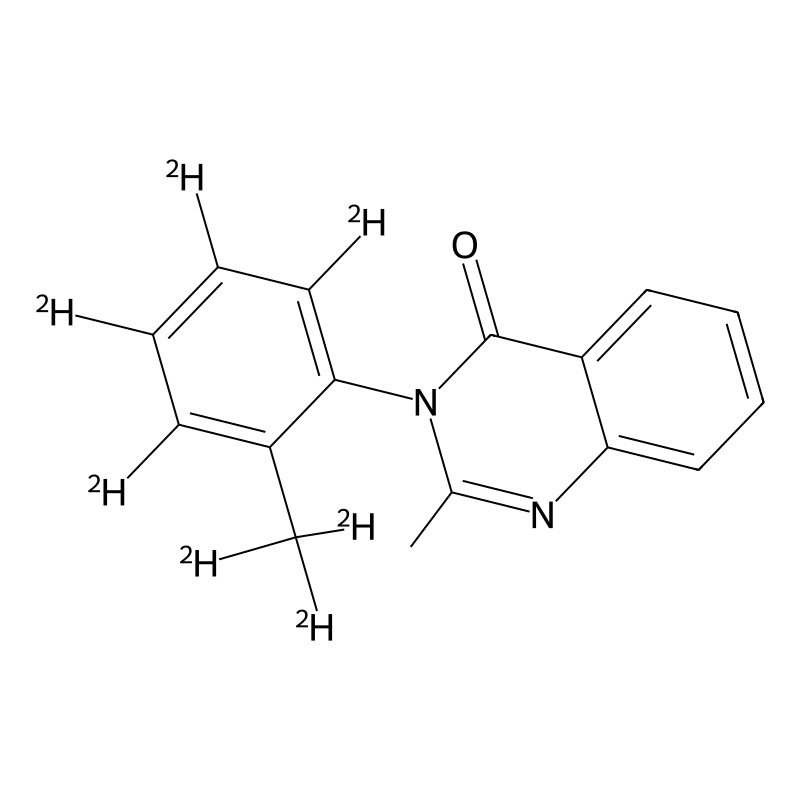

Methaqualone-D7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Forensic Medicine

Application Summary: Methaqualone-D7 is used in the field of forensic medicine for the determination of Methaqualone and its analogs in biological material .

Methods of Application: An ultra-high-performance liquid chromatography–triple quadrupole–tandem mass spectrometry (UHPLC-QqQ-MS/MS) method was developed to simultaneously determine nine compounds from the methaqualone group. Biological specimens were prepared using liquid–liquid extraction (LLE) with the use of ethyl acetate at a pH 9. The quantification of those xenobiotics was performed in blood in multiple reaction monitoring (MRM) mode. Methaqualone-d7 served as an internal standard .

Results or Outcomes: The developed method allowed for the chromatographic separation of all nine compounds from the methaqualone group tested, with satisfactory validation parameters. Moreover, the fragmentation mass spectra presented may contribute to the ability to detect these compounds in routine toxicological analysis .

Pharmaceutical Industry

Application Summary: During that time, millions of doses were prescribed to patients and an untold number of pills were taken by recreational users .

Methods of Application: After discovery, methaqualone was quickly adopted in Europe and Japan, but it would not reach the American marketplace until 1965. In that year, William H. Rorer Company, the most successful of several methaqualone producers, introduced methaqualone with the tradename Quaalude .

Methaqualone-D7 is a deuterated form of methaqualone, a sedative-hypnotic compound that was historically used for the treatment of insomnia and as a central nervous system depressant. Methaqualone itself is a member of the quinazolinone class, known for its hypnotic and anxiolytic properties. The deuterated variant, Methaqualone-D7, is primarily utilized in research and forensic applications as a certified reference material for quantifying methaqualone levels in biological samples like urine and plasma through techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

- Hydrolysis: In aqueous environments, methaqualone can hydrolyze to form its corresponding carboxylic acid.

- Oxidation: Under oxidative conditions, methaqualone may convert to various metabolites, which can be analyzed in toxicological studies.

- Deuteration: The incorporation of deuterium in Methaqualone-D7 alters its mass and can affect its metabolic pathways, making it useful for tracing studies .

Methaqualone acts primarily as a positive allosteric modulator at GABA-A receptors, similar to benzodiazepines but with distinct binding characteristics. Its mechanism includes:

- GABA-A Receptor Modulation: Methaqualone enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative effects. It shows varied activity across different GABA-A receptor subtypes, demonstrating both excitatory and inhibitory properties depending on receptor composition .

- Pharmacokinetics: Methaqualone is absorbed rapidly, with peak plasma concentrations occurring several hours post-administration. Its half-life ranges from 20 to 60 hours, allowing for prolonged effects .

The synthesis of Methaqualone-D7 involves the following general steps:

- Starting Materials: The synthesis typically starts with 2-methyl-3-o-tolyl-4(3H)-quinazolinone as the precursor.

- Deuteration: The introduction of deuterium can be achieved through various methods such as:

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for research applications.

Methaqualone-D7 serves several key applications:

- Forensic Science: Used as a reference standard in toxicology to detect and quantify methaqualone in biological samples.

- Research: Employed in pharmacological studies to investigate the mechanisms of action of methaqualone and its metabolites.

- Clinical Testing: Assists in the development of analytical methods for drug testing in clinical laboratories .

Studies investigating the interactions of Methaqualone-D7 with biological systems focus on:

- GABA-A Receptor Interactions: Research has shown that Methaqualone-D7 modulates various GABA-A receptor subtypes differently, influencing neuronal excitability and neurotransmission .

- Drug Metabolism: Interaction studies have indicated that deuteration may alter metabolic pathways compared to non-deuterated methaqualone, providing insights into its pharmacokinetic behavior .

Methaqualone shares similarities with several other compounds known for their sedative-hypnotic effects. Below is a comparison highlighting its uniqueness:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Methaqualone | Quinazolinones | GABA-A receptor modulation | Mixed agonist/antagonist activity |

| Diazepam | Benzodiazepines | Positive allosteric modulation at GABA-A receptors | More selective binding sites |

| Phenobarbital | Barbiturates | GABA-A receptor potentiation | Stronger CNS depressant effects |

| Zolpidem | Non-benzodiazepines | Selective binding to GABA-A receptors | Rapid onset with shorter duration |

| Glutethimide | Barbiturate analogs | GABA-A receptor modulation | Less commonly used due to lower safety profile |

Methaqualone's unique profile as a mixed modulator at GABA-A receptors differentiates it from traditional benzodiazepines and barbiturates, contributing to its historical significance and ongoing interest in pharmacological research .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic